Tetracetylammonium chloride
Description
Tetraethylammonium chloride (Et₄NCl) is a quaternary ammonium salt with the chemical formula C₈H₂₀ClN. It is widely utilized in organic synthesis as a phase-transfer catalyst and electrolyte in electrochemical studies . Its CAS number is 56-34-8, and it is also known by synonyms such as Etamon chloride and TEA chloride . The compound is hygroscopic and typically appears as a white crystalline solid. Safety data indicate that it causes skin and eye irritation, requiring immediate flushing with water upon contact .
Properties
CAS No. |
52132-54-4 |
|---|---|
Molecular Formula |
C64H132ClN |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
tetrahexadecylazanium;chloride |
InChI |
InChI=1S/C64H132N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JKZWMKUGHZJQPD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracetylammonium chloride can be synthesized through the alkylation of triacetylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
N(CH3CO)3+CH3COCl→[N(CH3CO)4]+Cl−
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in reactors with precise temperature and pressure controls to optimize the yield and minimize by-products. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Phase-Transfer Catalysis
Tetraethylammonium chloride facilitates reactions between immiscible phases by transferring reagents (e.g., halides) into organic solvents. For example:
-
2-Hydroxyethylation of carboxylic acids : Acts as a co-catalyst with ethylene carbonate .
-
N-Alkylation of carbazole : Enhances reactivity in aqueous alkyl halide solutions .
Electrochemistry
Serves as a supporting electrolyte to improve solution conductivity in electrochemical experiments .
Preparation
-
Direct chlorination :
[\text{NEt}_4\text{]Cl} + \text{Cl}_2 \rightarrow [\text{NEt}_4\text{][Cl}_3\text{]} $$
Reaction occurs in methylene chloride at room temperature, yielding a yellow solid .
Degradation of Tetraalkylammonium Salts
In alkaline conditions, tetraalkylammonium ions degrade via two pathways:
-
SN2 attack : Hydroxide ions attack methyl groups, forming methanol .
-
Ylide formation : Proton abstraction generates a reactive ylide intermediate, which reacts with water to yield methanol .
Both pathways have comparable activation barriers (~5.3 kcal/mol) .
Biological and Physiological Effects
Tetraethylammonium chloride:
Scientific Research Applications
Tetracetylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used to study ion transport mechanisms in biological membranes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tetracetylammonium chloride involves its interaction with molecular targets such as ion channels and receptors. It can block potassium channels, thereby affecting ion transport across cell membranes. This property makes it useful in studying the physiological and pharmacological effects of ion channel blockers.
Comparison with Similar Compounds
Comparison with Similar Tetraalkylammonium Chlorides
Tetramethylammonium Chloride (Me₄NCl)
- Chemical Properties : CAS 75-57-0; molecular formula C₄H₁₂ClN. It is a smaller quaternary ammonium salt with a lower molecular weight (109.6 g/mol) compared to Et₄NCl (165.7 g/mol) .
- Applications : Used in molecular biology, ion exchange, and as a stabilizer in polymer synthesis. Its reactivity with strong acids and oxidizers necessitates careful handling .
- Safety: Decomposes upon heating, releasing toxic fumes (e.g., HCl, NOₓ). First-aid measures emphasize thorough rinsing of eyes and skin .
Tetrabutylammonium Chloride (Bu₄NCl)
- Chemical Properties : CAS 1112-67-0; molecular formula C₁₆H₃₆ClN. With a molecular weight of 277.92 g/mol, its larger alkyl chains enhance lipophilicity, making it effective in phase-transfer catalysis .
- Applications: Employed in organic reactions requiring non-polar media, such as dichlorination and alkylation.
- Safety : Classified as a skin and eye irritant (H315, H319). Combustion releases hazardous gases like HCl and CO .
Trimethylstearylammonium Chloride
- Chemical Properties : Features a long-chain stearyl group (C₁₈H₃₇) attached to a trimethylammonium core. This structure enhances surfactant properties .
- Applications : Primarily used in fabric softeners and hair conditioners due to its cationic surfactant behavior.
- Safety: Limited data available, but prolonged exposure may cause respiratory irritation .
Comparative Data Table
Research Findings and Key Differences
- Reactivity: Et₄NCl is noted for its role in chlorination reactions, as demonstrated by Schlama et al. (1997), where it facilitated efficient trichlorination of organic substrates . In contrast, Me₄NCl is preferred in pharmaceutical applications due to its compatibility with aqueous systems .
- Structural Insights : NMR studies reveal that tetraalkylammonium salts exhibit distinct ¹⁴N quadrupolar coupling constants, which correlate with alkyl chain length and symmetry. For example, Et₄NCl shows broader NMR signals compared to Me₄NCl due to reduced molecular symmetry .
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